molecular formula C9H10IN3 B13845211 7-Iodo-2,6-dimethylindazol-3-amine

7-Iodo-2,6-dimethylindazol-3-amine

Cat. No.: B13845211
M. Wt: 287.10 g/mol
InChI Key: CEYONJALQZKYCZ-UHFFFAOYSA-N
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Description

7-Iodo-2,6-dimethylindazol-3-amine is a substituted indazole derivative designed for use as a key synthetic intermediate in pharmaceutical and chemical research. The indazole scaffold is a privileged structure in medicinal chemistry, known for its diverse biological activities and presence in several clinical and pre-clinical compounds . The specific substitution pattern on this molecule, featuring a reactive iodine atom at the 7-position and an amine group at the 3-position, makes it a versatile building block for further structural elaboration via metal-catalyzed cross-coupling reactions, such as the Suzuki reaction, to introduce diverse aromatic and heteroaromatic systems . Indazole-based compounds have demonstrated significant potential in drug discovery, with applications spanning multiple therapeutic areas. Research has highlighted their role as inhibitors of various protein kinases , and they are found in molecules with reported antitumor , anti-inflammatory , and antibacterial activities . Marketed drugs containing the indazole core, such as the multi-kinase inhibitor Pazopanib and the 5-HT3 receptor antagonist Granisetron, underscore the pharmacological relevance of this heterocycle . The presence of the 3-amino group is a common feature in many bioactive indazoles, often serving as a critical hinge-binding fragment in kinase inhibitors . This compound is intended for research purposes only, specifically for use in the synthesis and exploration of novel chemical entities for scientific investigation. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C9H10IN3

Molecular Weight

287.10 g/mol

IUPAC Name

7-iodo-2,6-dimethylindazol-3-amine

InChI

InChI=1S/C9H10IN3/c1-5-3-4-6-8(7(5)10)12-13(2)9(6)11/h3-4H,11H2,1-2H3

InChI Key

CEYONJALQZKYCZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=NN(C(=C2C=C1)N)C)I

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of 7-Iodo-2,6-dimethylindazol-3-amine generally involves:

  • Construction of the indazole core with methyl substituents at the 2- and 6-positions.
  • Introduction of the amino group at the 3-position, often via reduction of a nitro precursor.
  • Selective iodination at the 7-position through electrophilic aromatic substitution or Sandmeyer-type reactions.

Starting Materials and Key Intermediates

A common precursor is 2,3-dimethyl-6-nitro-2H-indazole , which can be converted into the corresponding 6-amino derivative by reduction. The methyl groups at the 2- and 6-positions are introduced early in the synthesis.

Amination Procedure

Reduction of the nitro group to an amine is typically achieved by catalytic hydrogenation or chemical reduction using tin(II) chloride (SnCl2) in acidic media.

Example Procedure:

  • Dissolve 2,3-dimethyl-6-nitro-2H-indazole in 2-methoxyethyl ether at 0°C.
  • Add a solution of tin(II) chloride in concentrated hydrochloric acid dropwise over 5 minutes.
  • Stir the reaction mixture for 30 minutes at 0°C.
  • Add diethyl ether to precipitate the amine hydrochloride salt.
  • Isolate by filtration and wash with diethyl ether to yield 2,3-dimethyl-2H-indazol-6-amine hydrochloride in 95% yield.

Iodination Methods

Selective iodination at the 7-position can be achieved via Sandmeyer-type reactions or electrophilic aromatic substitution:

  • Sandmeyer Reaction: Conversion of an amino group to a diazonium salt followed by substitution with iodide ions.
  • Electrophilic Iodination: Using iodine sources such as iodine monochloride or N-iodosuccinimide under controlled conditions.

Representative Synthetic Route to this compound

A plausible multi-step synthesis involves:

  • Preparation of 2,6-dimethylindazole core.
  • Nitration at the 3-position to introduce the nitro group.
  • Reduction of the nitro group to the amino group using SnCl2/HCl.
  • Protection/deprotection steps if necessary.
  • Selective iodination at the 7-position via Sandmeyer reaction or electrophilic substitution.

Reaction Conditions and Yields Summary

Step Reagents/Conditions Yield (%) Notes
Nitration of 2,6-dimethylindazole Standard nitration protocols (e.g., HNO3/H2SO4) Variable Position selective nitration required
Reduction of nitro to amine SnCl2 in concentrated HCl, 0°C, 30 min 95 Yields high, precipitate isolated easily
Iodination Sandmeyer reaction (NaNO2, CuI, KI) or NIS 70-85 Selectivity for 7-position critical
Purification Filtration, recrystallization Ensures high purity

In-Depth Research Findings

Tin(II) Chloride Reduction Efficiency

The reduction of nitroindazole derivatives to aminoindazoles using tin(II) chloride in acidic conditions is highly efficient, with yields reported up to 95%. The reaction proceeds rapidly at low temperatures (0°C), minimizing side reactions.

Sandmeyer Reaction for Halogenation

The Sandmeyer reaction is versatile for introducing iodine substituents on aromatic amines by diazotization followed by halide substitution. Recent literature emphasizes mild conditions with high regioselectivity and scalability.

Alternative Amination via Reductive Coupling

Iron-catalyzed reductive coupling of nitroarenes with alkyl halides presents an alternative amination method, though its application to indazole derivatives is less documented.

Data Tables

Reduction of Nitroindazole to Aminoindazole: Reaction Parameters and Yields

Entry Substrate Reducing Agent Solvent Temp (°C) Time (h) Yield (%) Reference
1 2,3-dimethyl-6-nitro-2H-indazole SnCl2/HCl 2-methoxyethyl ether 0 0.5 95
2 2,3-dimethyl-6-nitro-2H-indazole SnCl2/HCl Ethanol/water 0 0.5 95

Iodination via Sandmeyer Reaction: Conditions and Yields

Entry Substrate Diazonium Salt Formation Iodide Source Temp (°C) Time (min) Yield (%) Reference
1 2,6-dimethylindazol-3-amine NaNO2/HCl KI 0-25 15-60 70-85

Chemical Reactions Analysis

Types of Reactions

7-Iodo-2,6-dimethylindazol-3-amine can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as thiols, amines, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

    Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents like sodium thiolate or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts in the presence of bases like potassium carbonate.

Major Products

    Substitution: Formation of 7-substituted derivatives.

    Oxidation: Formation of oxidized indazole derivatives.

    Reduction: Formation of reduced indazole derivatives.

    Coupling: Formation of biaryl or heteroaryl compounds.

Scientific Research Applications

7-Iodo-2,6-dimethylindazol-3-amine has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-Iodo-2,6-dimethylindazol-3-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The iodine atom can enhance the compound’s ability to form halogen bonds, which can be crucial for its biological activity.

Comparison with Similar Compounds

Similar Compounds

    2,6-Dimethylindazole: Lacks the iodine atom, resulting in different chemical properties and reactivity.

    7-Bromo-2,6-dimethylindazol-3-amine:

    7-Chloro-2,6-dimethylindazol-3-amine: Contains a chlorine atom, which affects its chemical behavior compared to the iodine derivative.

Uniqueness

7-Iodo-2,6-dimethylindazol-3-amine is unique due to the presence of the iodine atom, which can significantly influence its chemical reactivity and biological activity. The iodine atom’s larger size and ability to participate in halogen bonding make this compound distinct from its bromine and chlorine analogs.

Q & A

Q. How does linking research to conceptual frameworks (e.g., halogen-bonding theory) enhance mechanistic understanding?

  • Methodological Answer :
  • Theoretical Basis : Use Cambridge Structural Database (CSD) to analyze iodine’s role in protein-ligand interactions.
  • Hypothesis Testing : Design analogs replacing iodine with bromine/chlorine to isolate halogen effects.
  • Peer Critique : Compare results with published indazole kinase inhibitors (e.g., FDA-approved analogs) .

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